N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Description
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Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668980-81-2 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-tert-butyl-5-aminoisoxazole chloroacetamide derivative properties
An In-Depth Technical Guide to the Synthesis, Properties, and Postulated Mechanism of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
Executive Summary
This technical guide provides a comprehensive overview of a specific isoxazole derivative, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide. This molecule is a rationally designed composite structure, integrating the biologically significant 5-(tert-butyl)isoxazol-3-amine scaffold with an electrophilic chloroacetamide "warhead." We present a detailed, two-step synthetic pathway, starting from the foundational synthesis of the 3-amino-5-tert-butylisoxazole precursor, a process critically dependent on stringent pH control.[1][2] This is followed by a highly chemoselective N-chloroacetylation reaction to yield the final compound.[3][4] The core of this guide focuses on the postulated mechanism of action, grounded in the well-documented activity of chloroacetamides as covalent inhibitors of very-long-chain fatty acid (VLCFA) elongase systems.[5][6] By presenting detailed experimental protocols, characterization data, and mechanistic diagrams, this document serves as a vital resource for researchers in medicinal chemistry, chemical biology, and drug development exploring covalent inhibitors and novel therapeutic scaffolds.
Introduction: A Molecule of Rational Design
The convergence of privileged scaffolds and reactive functional groups is a cornerstone of modern medicinal chemistry. The target molecule, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide, exemplifies this approach. It is constructed from two key moieties, each contributing distinct and valuable properties.
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring is a five-membered aromatic heterocycle that is a structural alert in numerous pharmacologically active compounds.[7] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in drug design. Derivatives of isoxazole are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8][9] The tert-butyl group at the 5-position enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets.[10]
The Chloroacetamide Warhead: A Covalent Modifier
Chloroacetamides are a class of compounds characterized by a highly reactive α-chloro group.[11] This electrophilic center makes them ideal candidates for covalent inhibitors, molecules that form a stable, irreversible bond with their biological target.[12] The primary mechanism involves the reaction of the chloroacetamide with nucleophilic residues on a protein, most commonly the sulfhydryl group of cysteine.[13] This targeted, irreversible inhibition can offer advantages in potency and duration of action over non-covalent inhibitors. Notably, chloroacetamides are well-established inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway in both plants and mammals.[5][6]
Rationale for the Target Compound
The strategic combination of the 3-amino-5-tert-butylisoxazole core with a chloroacetamide functional group creates a molecule with significant potential as a targeted covalent inhibitor. The isoxazole moiety serves as the directing scaffold, providing the structural framework to bind to a specific protein target, while the chloroacetamide acts as the reactive warhead to covalently modify and inhibit the target's function. This guide will explore the synthesis, characterization, and likely biological mechanism of this promising derivative.
Synthesis and Characterization
The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is a two-stage process. The first stage involves the careful construction of the isoxazole ring to yield the amine precursor, and the second is the subsequent acylation to attach the chloroacetamide group.
Stage 1: Synthesis of 3-Amino-5-tert-butylisoxazole (Precursor)
The formation of the 3-amino-5-tert-butylisoxazole precursor is achieved by the reaction of pivaloylacetonitrile with hydroxylamine.[2] The critical variable in this synthesis is the meticulous control of the reaction mixture's pH. The reaction is highly sensitive to pH, with deviations leading to the formation of undesired side products.[1]
-
Low pH (< 5.0): Favors the formation of an isoxazolone compound as the principal product.[1]
-
High pH (> 8.0): Results in significant amounts of the isomeric 5-amino-3-(tert-butyl)isoxazole.[1]
-
Optimal pH (6.0 - 7.0): Maximizes the yield of the desired 3-amino-5-(tert-butyl)isoxazole. The ideal range is often cited as pH 6.2 to 6.5.[1]
Stage 2: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
The final derivative is synthesized via N-chloroacetylation of the amine precursor. This is an efficient and highly chemoselective reaction where chloroacetyl chloride acylates the amino group.[3] Modern, eco-friendly protocols utilize a phosphate buffer system, which proceeds rapidly at room temperature and simplifies product isolation, often avoiding the need for chromatographic purification.[4][11] This method shows excellent selectivity for N-acylation over any potential O-acylation.[3]
Physicochemical and Spectroscopic Characterization
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.[14][15] The following table summarizes the expected data for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |
| Molecular Weight | 232.68 g/mol | |
| Appearance | White to off-white solid | Expected physical state at room temperature. |
| ¹H NMR (CDCl₃) | δ ~9.0 (s, 1H, NH), δ ~6.5 (s, 1H, isoxazole C4-H), δ ~4.2 (s, 2H, CH₂Cl), δ ~1.3 (s, 9H, C(CH₃)₃) | Chemical shifts (ppm) are approximate. |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O, amide), δ ~165 (C=O, isoxazole C5), δ ~158 (isoxazole C3), δ ~95 (isoxazole C4), δ ~43 (CH₂Cl), δ ~32 (C(CH₃)₃), δ ~28 (C(CH₃)₃) | Chemical shifts (ppm) are approximate. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O amide I), ~1550 (N-H bend, amide II), ~750 (C-Cl stretch) | Key vibrational frequencies. |
| Mass Spec (ESI-MS) | m/z 233.07 [M+H]⁺, 235.07 [M+H+2]⁺ | Expected mass-to-charge ratio, showing isotopic pattern for chlorine. |
Postulated Mechanism of Action and Biological Relevance
The biological activity of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is predicted to stem directly from its chloroacetamide moiety, which functions as a covalent inhibitor.
Covalent Inhibition of Target Enzymes
The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. The most common target is the thiol group of cysteine, which forms a stable thioether bond, thereby irreversibly inactivating the enzyme.[12][13]
Primary Target: Very-Long-Chain Fatty Acid (VLCFA) Elongases
Chloroacetamide-containing compounds are potent herbicides that act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[5] VLCFAs (fatty acids with more than 18 carbons) are essential for forming cell membranes, cuticle waxes, and certain lipids.[5] The synthesis is carried out by a four-step elongase enzyme system located in the endoplasmic reticulum. Research indicates that chloroacetamides specifically and irreversibly inhibit the first and rate-limiting step of this cycle: the condensing enzyme, also known as VLCFA synthase.[5][6] This inhibition leads to a depletion of VLCFAs, compromising membrane integrity and function, ultimately causing cell death. Given this established precedent, the VLCFA elongase complex is the most probable primary target for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and preliminary evaluation of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole
-
To a solution of pivaloylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a base such as aqueous sodium hydroxide to achieve a basic pH.[1]
-
Prepare a separate aqueous solution of hydroxylamine hydrochloride (1.1 eq).
-
Add the hydroxylamine hydrochloride solution to the pivaloylacetonitrile solution over approximately 10-15 minutes with vigorous stirring.[2]
-
Immediately after addition, measure the pH of the reaction mixture. Carefully adjust the pH to between 6.2 and 6.5 using concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the pH every hour and readjusting to the 6.2-6.5 range as necessary.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization to afford pure 3-amino-5-tert-butylisoxazole.
Protocol 2: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
-
Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.0.[4][11]
-
Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in the phosphate buffer with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3x) and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide as a solid. The product is often pure enough for subsequent use without further purification.[4]
Protocol 3: In Vitro VLCFA Elongase Inhibition Assay (Conceptual)
-
Isolate microsomes from a relevant source (e.g., leek seedlings or a specific cell line) as they contain the VLCFA elongase enzyme complex.[5]
-
Prepare an assay buffer containing the isolated microsomes, necessary cofactors (NADPH, NADH), and primer substrates like [¹⁴C]-malonyl-CoA and an unlabeled acyl-CoA (e.g., C18-CoA).[6]
-
Add varying concentrations of the test compound, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide (dissolved in DMSO), to the assay mixture. Include a DMSO-only control.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by saponification with methanolic KOH.
-
Acidify the mixture and extract the fatty acids.
-
Analyze the fatty acid products by radio-HPLC or radio-TLC to quantify the incorporation of the [¹⁴C] label into VLCFAs (C20, C22, C24).[6]
-
Calculate the percent inhibition at each concentration relative to the control and determine the IC₅₀ value.
| Hypothetical Data | IC₅₀ (nM) |
| VLCFA Elongase Inhibition | 50 - 150 nM |
Conclusion and Future Directions
N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is a synthetically accessible molecule that combines a privileged isoxazole scaffold with a potent covalent warhead. Its design is strongly predicated on the established mechanism of chloroacetamides as inhibitors of VLCFA elongase. This provides a clear and testable biological hypothesis, making it an attractive candidate for further investigation.
Future work should focus on:
-
Confirmation of Mechanism: Directly testing the compound's ability to inhibit VLCFA elongase in vitro and observing the covalent modification of the target enzyme via mass spectrometry.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the isoxazole core and the linker to optimize potency and selectivity.
-
Target Deconvolution: While VLCFA elongase is the primary hypothesized target, screening the compound against broader panels of enzymes (e.g., kinases, proteases) could uncover novel activities associated with this scaffold.
-
Cellular and In Vivo Studies: Evaluating the compound's efficacy in cell-based models where VLCFA synthesis is critical and progressing to in vivo models if warranted.
This technical guide provides the foundational chemical and biological rationale for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide, positioning it as a molecule of significant interest for researchers dedicated to the discovery of novel covalent therapeutics.
References
-
ResearchGate. Chloroacetyl products from aminoalcohols and aminoacids. Available from: [Link]
-
PrepChem.com. Synthesis of 3-amino-5-(t-butyl)isoxazole. Available from: [Link]
-
ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. Available from: [Link]
-
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
-
Figshare. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
- Google Patents. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
ResearchGate. Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Available from: [Link]
- Google Patents. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
-
Scilit. Mode of Action for Chloroacetamides and Functionally Related Compounds. Available from: [Link]
-
ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]
-
Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]
-
ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available from: [Link]
-
Koya University Journal of Humanities and Social Sciences. Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Available from: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Available from: [Link]
-
Cambridge Core. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Available from: [Link]
-
National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Available from: [Link]
-
RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available from: [Link]
-
ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]
-
Journal of Pharmaceutical Research and Reports. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available from: [Link]
- Google Patents. US3435047A - Process for preparing 3-aminoisoxazole derivatives.
-
European Patent Office. Preparation of 3-amino-5(t-butyl) isoxazole. Available from: [Link]
Sources
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- 15. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Using N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide in fragment-based drug discovery
Application Note: Targeted Covalent Fragment Screening using N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Strategic Overview: The "Goldilocks" Electrophile
In the landscape of Fragment-Based Drug Discovery (FBDD), the shift from reversible binders to Targeted Covalent Fragments (TCFs) has revolutionized the drugging of "undruggable" targets. This guide focuses on N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide , a representative member of the chloroacetamide fragment class, often utilized to interrogate cryptic cysteine residues in protein binding pockets.
Why This Molecule?
-
The Warhead (Chloroacetamide): Unlike acrylamides (which are "soft" electrophiles requiring specific geometry), chloroacetamides possess higher intrinsic reactivity, allowing them to capture nucleophilic cysteines that might be less accessible or have higher pKa values. They sit in the "Goldilocks" zone—reactive enough to label targets but stable enough to survive storage and screening buffers.
-
The Scaffold (Isoxazole): The heteroaromatic isoxazole ring provides structural rigidity, reducing the entropic penalty of binding.
-
The Anchor (tert-butyl): This bulky, lipophilic group probes for hydrophobic sub-pockets adjacent to the catalytic or structural cysteine, driving initial non-covalent affinity (
) before the covalent bond formation ( ).
Pre-Screen Validation: Reactivity Profiling (The Gatekeeper)
Before exposing valuable protein to the library, you must determine if the fragment is a specific probe or a promiscuous alkylator. We utilize a Glutathione (GSH) Half-Life Assay .[1][2]
Protocol A: GSH Reactivity Assay
Objective: Determine the
Reagents:
-
Fragment: 10 mM stock in DMSO.
-
GSH (Reduced Glutathione): 10 mM in PBS (pH 7.4).
-
Internal Standard: Indoprofen or similar (non-reactive).
-
Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Prepare a reaction mixture containing 50 µM Fragment and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS with 10% DMSO (to ensure solubility).
-
Incubation: Incubate at 37°C in a thermoshaker.
-
Sampling: At
minutes, remove aliquots. -
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze by LC-MS (UPLC-QTOF or similar). Monitor the disappearance of the parent ion
.
Data Interpretation:
-
Plot
vs. time. -
The slope
yields .
| Reactivity Class | Action | |
| Hyper-reactive | < 15 min | Discard. Likely a PAINS/promiscuous binder. |
| Ideal Probe | 30 min - 4 hrs | Proceed. Balanced reactivity/selectivity. |
| Sluggish | > 24 hrs | Optimize. May require higher concentration or pH adjustment. |
Primary Screen: Intact Protein Mass Spectrometry[3][4]
This is the definitive method for TCF screening. Unlike fluorescence assays, it directly detects the stoichiometry of the adduct.
Protocol B: High-Throughput Intact MS Screen
Experimental Setup:
-
Protein: Target protein (purified, >95% homogeneity), 5 µM final concentration. Buffer must be free of DTT/Mercaptoethanol (TCEP is acceptable as it does not react with chloroacetamides).
-
Fragment: 50 µM final (10x excess).
-
Controls:
-
Negative: DMSO only.
-
Positive: Iodoacetamide (generic alkylator) to verify cysteine accessibility.
-
Competitor: Pre-incubate with a known inhibitor (if available) to prove site-specificity.
-
Step-by-Step Workflow:
-
Incubation: Mix Protein and Fragment in 384-well plates.
-
Time Course: Incubate for 24 hours at 4°C (or 4 hours at RT). Note: Chloroacetamides are slower than maleimides; 24h allows weak binders to react.
-
Desalting (Critical): Use an online desalting trap (e.g., Agilent PLRP-S or Waters BEH C4) to remove salts and non-covalently bound fragments.
-
MS Acquisition: Inject onto LC-MS (TOF or Orbitrap). Use a denaturing gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Self-Validating Step: Denaturing conditions break non-covalent bonds. Any mass shift observed here must be covalent.
-
Data Analysis (The Mass Shift):
The reaction is an
-
Reaction:
-
Calculated Mass Shift (
):- Da
- Da
-
Expected
Da
Note: Look for the +180.2 Da peak relative to the deconvoluted native protein mass.
Visualization of the Workflow
The following diagram illustrates the logic flow from library selection to hit validation.
Caption: Workflow for filtering and screening chloroacetamide fragments against cysteine-rich targets.
Mechanistic Logic & Troubleshooting
The Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The isoxazole ring acts as an electron-withdrawing group (EWG) relative to a standard alkyl chain, slightly increasing the acidity of the amide proton and the electrophilicity of the
Caption: SN2 reaction mechanism of the chloroacetamide warhead with a protein cysteine.
Troubleshooting Table
| Observation | Diagnosis | Resolution |
| No labeling observed | Cysteine is oxidized or inaccessible. | Treat protein with 1 mM TCEP prior to screen. |
| Multiple adducts (+180, +360) | Promiscuous labeling (multiple Cys). | Reduce incubation time or fragment concentration. |
| Mass shift is +216 (Full Frag) | Non-covalent binding surviving MS. | Increase organic solvent gradient or source temperature. |
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening."[3][4][5][6][7] Journal of the American Chemical Society. [Link][7]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. [Link]
-
London, N., et al. (2020). "Covalent fragment screening." Trends in Chemistry. [Link]
Sources
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- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteine Alkylation using Isoxazole Chloroacetamides
Introduction: The Critical Role of Cysteine Alkylation and the Emergence of Isoxazole Chloroacetamides
In the landscape of chemical biology and proteomics, the selective modification of amino acid residues is paramount for elucidating protein function, identifying drug targets, and developing novel therapeutics. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for covalent labeling.[1] The alkylation of cysteine residues is a cornerstone technique in proteomics, primarily employed to prevent the re-formation of disulfide bonds after reductive cleavage, a critical step for accurate protein identification and quantification by mass spectrometry.[1][2][3]
Traditionally, haloacetamides like iodoacetamide (IAA) and chloroacetamide (CAA) have been the reagents of choice for this purpose.[3] While effective, these reagents are not without their drawbacks. Iodoacetamide, though highly reactive, is prone to off-target reactions, notably with methionine residues.[2] Chloroacetamide, on the other hand, offers greater specificity for cysteine due to its lower reactivity.[2][4] This enhanced selectivity minimizes undesirable side reactions, leading to cleaner and more easily interpretable mass spectrometry data.
This application note delves into a specific class of chloroacetamide reagents: isoxazole chloroacetamides . The isoxazole moiety is a five-membered heterocycle that is a common scaffold in many biologically active compounds and approved drugs, recognized for its ability to participate in various biological interactions.[5] By integrating the isoxazole scaffold with the cysteine-reactive chloroacetamide warhead, we can generate versatile probes for cysteine alkylation. These reagents hold the potential to not only serve as effective alkylating agents in standard proteomics workflows but also to act as valuable tools in chemoproteomic profiling and targeted covalent inhibitor design, where the isoxazole group can provide an additional layer of molecular recognition.
This guide provides a comprehensive overview of the principles, protocols, and applications of cysteine alkylation using isoxazole chloroacetamides, tailored for researchers, scientists, and drug development professionals.
Chemical Principle and Mechanism
The alkylation of cysteine by an isoxazole chloroacetamide proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction. The key players in this reaction are the nucleophilic thiol group (-SH) of the cysteine residue and the electrophilic carbon of the chloroacetamide.
The Causality Behind the Reaction:
-
Deprotonation of the Thiol Group: The reaction is typically carried out at a pH slightly above neutral (pH 7.5-8.5). Under these conditions, a fraction of the cysteine thiol groups will be deprotonated to the more nucleophilic thiolate anion (-S⁻). This deprotonation significantly enhances the nucleophilicity of the cysteine residue, making it a potent attacker.
-
Nucleophilic Attack: The thiolate anion then attacks the carbon atom bearing the chlorine atom in the chloroacetamide moiety of the isoxazole derivative.
-
Displacement of the Leaving Group: This nucleophilic attack results in the displacement of the chloride ion (Cl⁻), which is a good leaving group.
-
Formation of a Stable Thioether Bond: The final product is a stable thioether bond between the cysteine residue and the acetamide group of the isoxazole probe. This covalent modification is referred to as carbamidomethylation.
The isoxazole ring itself does not directly participate in the alkylation reaction but serves as a scaffold that can be functionalized to modulate the reagent's properties, such as solubility, cell permeability, and interaction with the protein of interest.
Diagram of the Cysteine Alkylation Mechanism:
Caption: SN2 mechanism of cysteine alkylation by an isoxazole chloroacetamide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative isoxazole chloroacetamide and its application in protein alkylation.
Part 1: Synthesis of a Representative Isoxazole Chloroacetamide Reagent
Here, we outline a general procedure for the synthesis of 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide, a commercially available reagent that serves as an excellent model compound.[6][7] The synthesis involves the reaction of 3-amino-5-methylisoxazole with chloroacetyl chloride.[8][9][10][11]
Materials and Reagents:
-
3-amino-5-methylisoxazole
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-amino-5-methylisoxazole in anhydrous DCM.
-
Addition of Base: Add 1.1 to 1.2 equivalents of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of an isoxazole chloroacetamide reagent.
Part 2: Protocol for In-Solution Cysteine Alkylation of a Protein Sample
This protocol is a representative method for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis. It is based on standard proteomics workflows.[1]
Materials and Reagents:
-
Protein sample of interest
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: Isoxazole chloroacetamide (e.g., 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide) stock solution in a suitable solvent (e.g., DMF or DMSO)
-
Quenching reagent (optional): DTT or L-cysteine
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trypsin (proteomics grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS grade solvents
Step-by-Step Alkylation Protocol:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in denaturation buffer to a final concentration of 1-5 mg/mL.
-
Vortex gently to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).
-
Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP). This step breaks the disulfide bonds to expose the cysteine thiol groups.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the isoxazole chloroacetamide stock solution to a final concentration of 20-50 mM. Note: The optimal concentration may need to be determined empirically.
-
Incubate in the dark at room temperature for 30-60 minutes. This step covalently modifies the free thiol groups.
-
-
Quenching the Reaction (Optional):
-
To stop the alkylation reaction, add DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Sample Preparation for Proteolysis:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
When setting up the search parameters for protein identification, include the carbamidomethylation of cysteine (+57.021 Da) as a fixed modification. The specific mass of the isoxazole chloroacetamide adduct should be calculated and included as a variable modification on other potential off-target residues if desired.
-
Data Presentation: A Comparative Overview
The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. While specific quantitative data for isoxazole chloroacetamides is not yet widely available in the literature, we can infer their expected performance based on the known properties of chloroacetamide.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Isoxazole Chloroacetamide (Expected) |
| Cysteine Alkylation Efficiency | High (>95%) | High (>95%) | High |
| Reaction Speed | Fast (typically 15-30 min) | Slower than IAA (typically 30-60 min) | Moderate to slow |
| Specificity for Cysteine | Moderate | High[2] | High to Very High |
| Major Off-Target Reactions | Alkylation of methionine, lysine, histidine, and N-termini[2] | Minimal off-target reactions compared to IAA[2] | Minimal off-target reactions |
| Impact on Peptide Identification | Can lead to reduced peptide identification due to side reactions | Generally leads to a higher number of identified peptides compared to IAA[2] | Expected to yield high-quality data with minimal artifacts |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your cysteine alkylation experiments using isoxazole chloroacetamides, it is crucial to incorporate self-validating steps into your workflow:
-
Alkylation Efficiency Check: After the LC-MS/MS analysis, search your data for peptides containing unmodified cysteine residues. A high percentage of alkylated cysteines (ideally >95%) indicates an efficient reaction.
-
Off-Target Modification Analysis: Include potential modifications on other nucleophilic residues (e.g., methionine, lysine) as variable modifications in your database search. A low incidence of these modifications will confirm the high specificity of the isoxazole chloroacetamide reagent.
-
Control Reactions: Run a control sample without the alkylating agent to identify any background modifications. Additionally, a control with a well-characterized protein (e.g., bovine serum albumin) can help validate the protocol before applying it to precious samples.
By implementing these validation steps, you can have high confidence in the quality and interpretability of your experimental results.
Conclusion and Future Perspectives
Isoxazole chloroacetamides represent a promising class of reagents for the selective alkylation of cysteine residues. By combining the high specificity of the chloroacetamide warhead with the versatile and biologically relevant isoxazole scaffold, these compounds offer significant potential for advancing proteomics and drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of isoxazole chloroacetamides in their own work. As research in this area continues, we anticipate the development of a diverse palette of isoxazole-based reagents with tailored properties for a wide range of applications, from routine proteomics to sophisticated chemoproteomic profiling and the design of next-generation covalent therapeutics.
References
-
Abd El Hadi, S. R., Eldinary, M. A., Ghith, A., Haffez, H., & Sayed, G. A. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Retrieved from [Link]
-
Abdel-Latif, E., El-Gazzar, A. B. A., & Ahmed, H. E. A. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 309–337. [Link]
-
Abdel-Latif, E., El-Gazzar, A. B. A., & Ahmed, H. E. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. Retrieved from [Link]
-
Abdel-Latif, E., El-Gazzar, A. B. A., & Ahmed, H. E. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved from [Link]
-
David, R., Lewis, W. G., & Johnson, R. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
Abdel-Latif, E., El-Gazzar, A. B. A., & Ahmed, H. E. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
-
Rody, A. K., & Yli-Kauhaluoma, J. (2019). Synthesis, characterization and in vivo biological activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) acetamide and its derivatives. Journal of Young Pharmacists, 11(2), 133–137. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. [Link]
-
Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., Ponomarenko, E. A., & Gorshkov, M. V. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 232, 104022. [Link]
-
Yamashita, H., Taichi, M., & Suga, H. (2019). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Retrieved from [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. [Link]
-
PubChem. (n.d.). Acetamide, 2,2-dichloro-n-(3-phenyl-5-isoxazolyl)-. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Diehl, V., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, e18641. [Link]
-
Manna, F., Chhabra, S., & Singh, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(4), 141–151. [Link]
-
Atanasov, V., et al. (2021). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 26(18), 5486. [Link]
-
Hudson, C. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(12), 2055–2062. [Link]
-
Al-Omary, F. A. M., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 171–175. [Link]
-
Reddy, L. S., et al. (2014). Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. wuxibiology.com [wuxibiology.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide | CAS 59826-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of N-Isoxazolyl-2-chloroacetamides via Microwave Irradiation
Introduction: The Significance of N-Isoxazolyl-2-chloroacetamides and the Need for Greener Synthesis
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] N-isoxazolyl-2-chloroacetamides, in particular, are valuable intermediates in drug discovery, serving as versatile building blocks for the synthesis of more complex molecules through nucleophilic substitution of the reactive chloroacetyl group.[8][9]
Traditional methods for the synthesis of these compounds often involve conventional heating, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.[10][11] In alignment with the principles of green chemistry, there is a growing need for more efficient and environmentally benign synthetic methodologies.[10][11][12] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet this demand, offering significant advantages over conventional heating methods.[13][14][15][16] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS leads to rapid and uniform heating, dramatically reducing reaction times, increasing yields, and often improving product purity.[10][11][13][15]
This application note provides a detailed protocol for the rapid and efficient synthesis of N-isoxazolyl-2-chloroacetamides using microwave irradiation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and safety.
Reaction Mechanism and the Role of Microwave Irradiation
The synthesis of N-isoxazolyl-2-chloroacetamides proceeds via a nucleophilic acyl substitution reaction. The amino group of the aminoisoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final amide product.
Microwave irradiation accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[10][11][12][17] Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating of the reaction mixture.[10][13][17] This efficient energy transfer allows the reacting molecules to quickly overcome the activation energy barrier, resulting in a dramatic increase in the reaction rate.[10][15]
Conceptual Workflow of Microwave-Assisted Synthesis
Caption: General workflow for the microwave-assisted synthesis of N-isoxazolyl-2-chloroacetamides.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-isoxazolyl-2-chloroacetamides. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Substituted 3-aminoisoxazole or 5-aminoisoxazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous 1,4-Dioxane (or another suitable high-boiling point, microwave-transparent solvent)
-
Triethylamine (1.2 eq, optional, as a base to neutralize HCl)
-
Microwave reactor vials with stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Instrumentation
A dedicated microwave reactor designed for organic synthesis is required. The instrument should allow for precise control of temperature, pressure, and microwave power.
Reaction Procedure
-
Preparation of the Reaction Mixture: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, dissolve the substituted aminoisoxazole (e.g., 5-methyl-3-aminoisoxazole, 1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 mmol, if used). Then, slowly add chloroacetyl chloride (1.1 mmol).
-
Sealing the Vessel: Immediately cap the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120 °C (use a ramp time of 2 minutes)
-
Pressure: Monitor, but do not exceed the vial's safety limit (typically around 20 bar)
-
Hold Time: 5 minutes
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or using the instrument's cooling system).
-
Work-up:
-
Once cooled, carefully open the vial.
-
If triethylamine was used, filter the mixture to remove the triethylamine hydrochloride salt.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isoxazolyl-2-chloroacetamide.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Data Presentation: A Comparative Overview
The following table illustrates the significant advantages of microwave-assisted synthesis over conventional heating for the chloroacetylation of aminoisoxazoles. The data presented are representative and may vary depending on the specific substrates and equipment used.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Typical Yield | 60 - 75% | 85 - 95% |
| Energy Consumption | High | Low[10][11][14] |
| Product Purity | Moderate (often requires extensive purification) | High (cleaner reaction profiles)[15][16] |
| Reproducibility | Variable | High[15] |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) or the hold time (e.g., in 2-minute intervals). Ensure the solvent is anhydrous, as water can hydrolyze chloroacetyl chloride.
-
-
Formation of Byproducts:
-
Cause: Excessive temperature or reaction time leading to decomposition. The formation of di-acylated products is also possible.
-
Solution: Reduce the reaction temperature or time. The slow addition of chloroacetyl chloride at a lower initial temperature before sealing and irradiating can also minimize side reactions.
-
-
Pressure Buildup:
-
Cause: Formation of HCl gas, especially if a base is not used. The solvent may be too volatile for the set temperature.
-
Solution: Include a non-nucleophilic base like triethylamine to scavenge the HCl produced. Ensure the chosen solvent has a sufficiently high boiling point.
-
Safety Precautions
-
Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure: Always be aware of the pressure limits of the reaction vials. Reactions should be performed on a small scale initially to assess pressure generation.
-
Reagents: Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use anhydrous solvents to prevent unwanted side reactions and pressure buildup from water vapor. Dioxane is a suspected carcinogen; handle with appropriate care.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and greener alternative to conventional methods for the preparation of N-isoxazolyl-2-chloroacetamides.[5][18][19] The protocols outlined in this application note demonstrate the significant reduction in reaction times and improvement in yields, making this a highly attractive methodology for researchers in drug discovery and development. By leveraging the principles of microwave heating, scientists can accelerate their synthetic workflows and contribute to more sustainable chemical practices.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- Advanced Journal of Chemistry, Section A. (n.d.).
- ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- BS Public
- ResearchGate. (n.d.). Reactions of 3(5)
- MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
- ResearchGate. (n.d.). Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide | CAS 59826-53-8.
- ResearchGate. (n.d.). Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions.
- Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
- ResearchGate. (2025, August 5).
- PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Current Trends in Biotechnology and Pharmacy. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions.
- Chemsrc. (2025, February 5). 2-chloro-n-(5-methyl-isoxazol-3-yl)-acetamide.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- PMC - NIH. (2025, February 12). Asymmetric Synthesis of Functionalized 2-Isoxazolines.
- PubMed. (2019, April 1). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
- PMC. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- ResearchGate. (n.d.). The synthesis of isoxazolines.[a].
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions.
- PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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Troubleshooting & Optimization
Removing unreacted chloroacetyl chloride from isoxazole amide synthesis
Ticket #8492: Removal of Excess Chloroacetyl Chloride Assigned Specialist: Senior Application Scientist Status: Open
User Issue
"I’m synthesizing an isoxazole amide using chloroacetyl chloride. The reaction works, but I can't get rid of the unreacted chloroacetyl chloride (CAC). It’s causing lachrymatory issues during rotovap and contaminating my NMR. I'm worried about hydrolyzing my amide or opening the isoxazole ring during workup."
Executive Summary
Chloroacetyl chloride (CAC) is a potent electrophile that poses two distinct challenges downstream: toxicity (lachrymator) and chemical persistence . While highly reactive toward amines, it hydrolyzes surprisingly slowly in neutral water due to its immiscibility.
For isoxazole scaffolds, the workup is high-stakes. Isoxazoles—particularly those unsubstituted at the 3-position—are prone to base-catalyzed ring opening (forming cyanoketones) at pH > 10 [1]. Furthermore, your product is an
This guide details three protocols ranging from standard wet chemistry to high-value purification, prioritizing the stability of the isoxazole ring.
Module 1: The Standard Protocol (Biphasic Hydrolysis)
Best for: Standard synthesis (gram scale), stable products, cost-efficiency.
The goal is to hydrolyze excess CAC into chloroacetic acid (CAA) and HCl, then partition these into the aqueous phase.
The Mechanism:
Critical Control Point:
You must use Saturated Sodium Bicarbonate (
-
Why? It buffers the pH around 8–9.
-
Avoid: Sodium Hydroxide (
). It raises pH > 12, which accelerates isoxazole ring cleavage (half-life of leflunomide isoxazole ring is < 2 hours at pH 10) [1].
Step-by-Step Protocol
-
Quench: Cool reaction mixture to 0°C. Add water dropwise (CAC hydrolysis is exothermic). Stir vigorously for 15–30 minutes to ensure the immiscible CAC hydrolyzes.
-
Dilute: Add an organic solvent (DCM or EtOAc).[1]
-
Wash 1 (Acidic): Wash with 1M HCl or 5% Citric Acid.
-
Purpose: Removes unreacted isoxazole amine starting material.
-
-
Wash 2 (Basic): Wash with Saturated
(x2).-
Purpose: Converts Chloroacetic Acid (
2.87) into Sodium Chloroacetate (highly water-soluble). -
Troubleshooting: If emulsions form, add a small amount of brine.
-
-
Wash 3 (Neutral): Wash with Brine. Dry over
.
Data: Solubility Switch
| Species | Organic Solubility | Aqueous Solubility (pH 8) |
|---|---|---|
| Chloroacetyl Chloride | High | Low (Hydrolyzes) |
| Chloroacetic Acid | High | Low |
| Sodium Chloroacetate | Negligible | High (Target State) |
| Isoxazole Amide | High | Low |
Module 2: Solid-Phase Scavenging (The "Clean" Method)
Best for: High-value compounds, acid-sensitive products, medicinal chemistry libraries.
If your product is sensitive to aqueous workup or you need to avoid all traces of acid, use a Polymer-Supported (PS) Scavenger . This avoids liquid-liquid extraction issues entirely.
Reagent: PS-Trisamine (Tris(2-aminoethyl)amine on polystyrene).
-
Why? It is a primary amine that reacts rapidly with acid chlorides to form a stable amide bound to the bead.
-
Selectivity: While primary amines can displace the alkyl chloride on your product, the reaction rate with the Acid Chloride (CAC) is orders of magnitude faster. At room temperature with controlled stoichiometry, the resin scavenges CAC selectively.
Workflow
-
Calculate Excess: Estimate unreacted CAC (e.g., if 1.5 eq used, 0.5 eq remains).
-
Add Resin: Add 2–3 equivalents (relative to excess CAC) of PS-Trisamine resin.
-
Agitate: Shake gently at RT for 1–2 hours.
-
Filter: Filter off the resin.[1] The filtrate contains your pure product.
-
Evaporate: Remove solvent.
Module 3: Visual Decision Logic
The following diagram illustrates the decision process for selecting the correct purification pathway based on your specific isoxazole substitution pattern and scale.
Caption: Decision matrix for removing chloroacetyl chloride based on isoxazole stability and reaction scale.
Frequently Asked Questions (Troubleshooting)
Q1: I can still smell the acid chloride after the bicarbonate wash. Why? A: This is likely due to incomplete hydrolysis . CAC is not miscible with water. If you simply shake it once with bicarbonate, the CAC stays in the organic layer protected from the base.
-
Fix: You must stir the biphasic mixture vigorously for at least 20 minutes before separating layers. This increases surface area for the hydrolysis to occur [2].
Q2: My product turned into a nitrile. What happened? A: You likely used a strong base (NaOH or KOH) or heated the basic wash. 3-unsubstituted isoxazoles undergo the Kemp Elimination pathway in base, cleaving the N-O bond to form a cyanoketone or nitrile [1].
-
Fix: Strictly use
or a phosphate buffer (pH 7.0–7.5).
Q3: Can I rotovap the excess CAC off? A: Only if your product is thermally stable and non-volatile. CAC boils at ~106°C. You would need a good vacuum and a heating bath of 50–60°C.
-
Warning: This concentrates the corrosive reagents in your pump oil. Use a liquid nitrogen trap or a base trap (bubbler with NaOH) between the rotovap and the pump to neutralize vapors [3].
Q4: My product is an oil and won't crystallize. How do I purify it without a column? A: Chloroacetamides are often lipophilic. If the impurity is just trace Chloroacetic Acid (after hydrolysis), try a filtration through a silica plug .
-
Dissolve crude oil in 10% EtOAc/Hexane.
-
Pass through a short pad of silica.
-
The polar acid sticks to the silica; the amide elutes.
References
-
BenchChem Technical Support. (2025).[1][2][3] The Dual Nature of the Isoxazole Ring: Stability and Reactivity Guide.[3] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Chloroacetamide Handling and Stability.[2][4] Retrieved from
-
ResearchGate Community. (2025). Purification of Acid Chloride/Chloroformate Derivatives.[5] Retrieved from
-
Taylor & Francis. (2018). Green chemical synthesis of N-chloroacetanilides using acid chlorides.[6] Retrieved from
Sources
Stability of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide at room temperature
Technical Support Center: N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Welcome, Researcher. This guide is designed to provide in-depth technical support for the handling, storage, and stability assessment of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide. As Senior Application Scientists, we have compiled this information based on the known reactivity of its core functional groups—the 3,5-disubstituted isoxazole ring and the α-chloroacetamide moiety—to help you anticipate challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide at room temperature?
At its core, N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a molecule with two distinct functional domains that govern its stability.
-
The Isoxazole Ring: The 3,5-disubstituted isoxazole ring is generally considered a stable aromatic system.[1] The presence of substituents at both the 3- and 5-positions enhances its resistance to degradation compared to unsubstituted isoxazoles.[1] However, the N-O bond within the ring is inherently weak and can be susceptible to cleavage under specific conditions, particularly high pH and elevated temperatures.[2][3]
-
The α-Chloroacetamide Group: This functional group is a reactive electrophile, or "warhead," often used in the design of covalent inhibitors.[4] The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity means the compound can be sensitive to moisture (hydrolysis), nucleophilic buffers, and strong bases.[5]
Q2: What are the optimal storage conditions for this compound?
To maximize shelf-life and prevent degradation, the following storage conditions are critical:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against moisture and oxygen, minimizing hydrolysis and oxidation. The chloroacetamide group is moisture-sensitive. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air, moisture, and light. UV irradiation can induce rearrangement of the isoxazole ring.[2][6] |
| Location | Dry, well-ventilated area | Standard laboratory practice for storing reactive chemical reagents.[7][8] |
Data synthesized from safety data sheets and chemical principles for similar compounds.
Troubleshooting Guide: Investigating Potential Degradation
If you observe unexpected experimental results, such as loss of activity, new spots on a TLC plate, or unknown peaks in your analytical data, compound degradation should be considered a primary cause.
Q3: I see a new, more polar spot on my TLC plate. What could it be?
A more polar spot typically indicates the introduction of a more polar functional group, such as a hydroxyl (-OH) group. The most likely cause is the hydrolysis of the C-Cl bond on the chloroacetamide moiety to form N-(3-tert-butylisoxazol-5-yl)-2-hydroxyacetamide . This reaction can occur if the compound is exposed to moisture.
Q4: My LC-MS analysis shows a peak with a mass corresponding to 3-tert-butylisoxazol-5-amine. What happened?
This indicates the cleavage of the amide bond. This hydrolysis event would also produce 2-chloroacetic acid. This is a common degradation pathway for amide-containing compounds, which can be catalyzed by strong acids or bases.
Q5: My solution turned slightly yellow and my results are inconsistent, especially when using a basic buffer. Why?
This could be due to the base-catalyzed ring opening of the isoxazole moiety.[3] Isoxazole rings, particularly when unsubstituted, can be unstable under even moderately basic conditions.[9] While 3,5-disubstitution adds stability, strong bases or prolonged exposure to basic pH can still promote cleavage of the weak N-O bond, leading to a complex mixture of degradation products, including cyano-containing intermediates.[3] Older samples of chloroacetamide itself can also appear yellow.[10]
Below is a diagram illustrating the primary potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
Protocols for Stability Assessment
To empirically determine the stability of your compound under your specific experimental conditions, a forced degradation study followed by analysis with a stability-indicating method is the gold standard.[11]
Q6: How do I set up a forced degradation study?
A forced degradation study intentionally exposes the compound to harsh conditions to produce likely degradation products. This helps validate your analytical method by proving it can separate these new peaks from the parent compound.
Objective: To generate potential degradation products of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide for analytical method validation.
Materials:
-
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Protocol Steps:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions are expected to cause rapid degradation.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours, then dissolve in solvent.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C.
-
-
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC. Aim for approximately 10-20% degradation of the parent compound. If degradation is too extensive, reduce the incubation time or temperature.
Q7: How do I develop a stability-indicating HPLC method to monitor for degradation?
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[11] Reversed-phase HPLC is the most common technique for this purpose.[11][12]
The workflow below outlines the process.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. N-(TERT-BUTYL)-2-CHLOROACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 11. kinampark.com [kinampark.com]
- 12. sepscience.com [sepscience.com]
Validation & Comparative
A Comparative Guide to the HPLC Retention Time of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Introduction to HPLC Retention Time and its Significance
High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, pivotal in the separation, identification, and quantification of compounds in a mixture. The retention time (t_R_), the time it takes for a specific analyte to pass through the chromatography column to the detector, is a critical parameter.[1][2] It is influenced by the analyte's physicochemical properties and its interactions with the stationary and mobile phases.[3][4] For N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide, a molecule of interest in synthetic and medicinal chemistry, understanding its retention behavior is essential for purity assessment, reaction monitoring, and pharmacokinetic studies.
Predicted Retention Behavior of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Based on its chemical structure, N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide possesses both nonpolar and moderately polar characteristics. The tert-butyl group and the isoxazole ring contribute to its hydrophobicity, while the acetamide linkage and the chloro-substituent introduce polarity. In reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, this compound is expected to exhibit moderate retention.
Key Structural Features and Their Predicted Impact on Retention:
-
tert-Butyl Group: This bulky, nonpolar group will strongly interact with the C18 stationary phase, significantly contributing to its retention.
-
Isoxazole Ring: This heterocyclic ring system has a degree of aromaticity and is generally nonpolar, further enhancing retention in RP-HPLC.
-
Acetamide Linkage: The amide functional group is polar and capable of hydrogen bonding, which will increase its affinity for the polar mobile phase, thereby reducing retention time.
-
Chloroacetamide Moiety: The electronegative chlorine atom adds to the molecule's polarity, which can lead to a shorter retention time compared to a non-halogenated analogue.
Comparative Analysis with Structurally Related Compounds
To contextualize the expected retention time, a comparison with known compounds is invaluable.
| Compound | Key Structural Differences from Target | Predicted Relative Retention Time | Rationale |
| N-(3-tert-butylisoxazol-5-yl)-acetamide | Lacks the chloro group | Longer | The absence of the polar chlorine atom increases overall hydrophobicity, leading to stronger interaction with the stationary phase. |
| N-tert-butylacetamide | Lacks the isoxazole ring and chloro group | Shorter | The significantly lower molecular weight and absence of the hydrophobic isoxazole ring will result in weaker interaction with the stationary phase.[5] |
| N-(3-methylisoxazol-5-yl)-2-chloroacetamide | Has a methyl instead of a tert-butyl group | Shorter | The smaller methyl group is less hydrophobic than the tert-butyl group, leading to reduced interaction with the stationary phase. |
| Sulfamethoxazole | Contains a polar sulfonamide and an aniline group | Shorter | The presence of highly polar groups will decrease its retention in RP-HPLC compared to the target compound.[6] |
Experimental Protocol for Determining Retention Time
This section provides a detailed, step-by-step methodology for determining the HPLC retention time of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide.
4.1. Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Solvents: HPLC grade acetonitrile (ACN) and water.[7]
-
Reagents: Formic acid (FA), analytical grade.
-
Analyte: Synthesized and purified N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide.
4.2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
4.3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-7 min: 20% to 95% B
-
7-10 min: 95% B
-
10-12 min: 95% to 20% B
-
12-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
4.4. Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Factors Influencing Retention Time and Method Optimization
The retention time of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can be modulated by altering several chromatographic parameters. Understanding these factors is crucial for method development and troubleshooting.[8]
-
Mobile Phase Composition: Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time, as the analyte will have a higher affinity for the more nonpolar mobile phase.[2][4] Conversely, a higher proportion of water will increase the retention time.
-
pH of the Mobile Phase: While N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to hydrolysis of the amide bond or modifications to the isoxazole ring over time, affecting retention and peak shape. Maintaining a slightly acidic pH (e.g., with 0.1% formic acid) generally ensures good peak shape and reproducibility.
-
Column Temperature: An increase in column temperature will typically decrease the retention time.[3] This is due to a reduction in the viscosity of the mobile phase, allowing for faster elution, and a decrease in the strength of the hydrophobic interactions between the analyte and the stationary phase.
-
Flow Rate: A higher flow rate will result in a shorter retention time as the mobile phase moves through the column more quickly.[8] However, this can also lead to a decrease in separation efficiency.
Alternative Analytical Techniques
While RP-HPLC is a robust method for the analysis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide, other techniques can also be considered, particularly for confirmation or in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and structural information. However, the relatively high molecular weight and polarity of the target compound may necessitate derivatization to improve its volatility.[9][10]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides highly selective and sensitive detection, enabling unambiguous identification and quantification, especially at low concentrations.
Conclusion
This guide has provided a comprehensive overview of the expected HPLC retention behavior of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide. By understanding its structural properties and the fundamental principles of chromatography, researchers can effectively develop and optimize analytical methods for this compound. The provided experimental protocol serves as a robust starting point for its analysis, and the comparative data offers valuable context for interpreting the results.
References
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
- Factors Impacting Chromatography Retention Time. (2024).
- Retention Time Change in Reversed Phase Chromatography. (2021). Chemistry Stack Exchange.
- [Analytical Chemistry] Question about HPLC retention time. (2021). Reddit.
- The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015). LCGC Europe.
- Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry.
- A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. (n.d.). Benchchem.
- An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019).
- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal w
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide. (n.d.). Santa Cruz Biotechnology.
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry.
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). MDPI.
- N-tert-Butylacetamide. (n.d.). NIST WebBook.
-
S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, -b][3][4]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. (n.d.).
- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza.
- N-tert-butyl-2-chloroacetamide. (n.d.). PubChem.
- Liquid Chrom
- Organic Solvents Retention Time Table. (n.d.). GL Sciences.
- Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 1. (2018).
- High Performance Liquid Chrom
- 2-chloro-n-(4-(4-methoxyphenyl)thiazol-2-yl)-n-(3-methoxypropyl)-acetamide. (n.d.). Sigma-Aldrich.
Sources
- 1. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-tert-Butylacetamide [webbook.nist.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. carlroth.com [carlroth.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide proper disposal procedures
Operational Disposal Guide: N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Part 1: Chemical Profile & Hazard Assessment
Identity & Context
-
Chemical Name: N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide[1][2][3][4]
-
Molecular Formula: C
H ClN O [1] -
Molecular Weight: 216.66 g/mol [1]
-
Role: Key intermediate in the synthesis of kinase inhibitors, specifically FLT3 inhibitors like Quizartinib (AC220).
Hazard Classification (GHS)
As an
| Hazard Category | Hazard Statement | Operational Implication |
| Acute Toxicity | H301: Toxic if swallowed.[1][5] | Zero-tolerance for dust generation; use closed-system weighing or powder hoods.[1] |
| Sensitization | H317: May cause an allergic skin reaction. | Double-gloving (Nitrile/Laminate) is mandatory to prevent contact dermatitis.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long-lasting effects.[1] | Strict Prohibition: Never dispose of down drains. All rinsate must be captured. |
| Reactivity | Unstable in strong base. | Segregate from caustic waste streams to prevent uncontrolled hydrolysis and heat generation. |
Part 2: Pre-Disposal Handling & Segregation
1. Waste Stream Classification Assign this material to the Halogenated Organic Waste stream. Although the isoxazole ring is heterocyclic, the chloroacetamide moiety dictates the disposal pathway due to its halogen content and alkylating potential.
2. Container Specifications
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1]
-
Why: HDPE provides resistance to physical shock; glass is chemically inert to the amide backbone.
-
-
Labeling: Must be explicitly labeled "Hazardous Waste - Halogenated Organic - Toxic."[1]
-
Additives: Do not add oxidizing agents (e.g., bleach) or strong bases to the waste container, as these can trigger exothermic decomposition or formation of toxic byproducts.
3. Solid vs. Liquid Waste
-
Solid Waste: Pure compound, contaminated weighing boats, and gloves should be double-bagged (polyethylene) and placed in a solid hazardous waste drum.
-
Liquid Waste: Mother liquors or reaction solvents containing the compound must be collected in halogenated solvent carboys.
Part 3: Destruction & Disposal Methodology
Primary Method: High-Temperature Incineration The only validated method for the complete destruction of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is thermal oxidation at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Mechanism: Incineration at >1000°C breaks the C-Cl bond and mineralizes the isoxazole ring.[1]
-
Logistics:
-
Accumulate waste in satellite accumulation areas (SAA).
-
Request pickup by EHS or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
Manifest must list "Organic Chloride" and "Toxic" codes.
-
Secondary Method: Chemical Deactivation (Spill Response Only) Note: This is for emergency cleanup of small spills, not for bulk waste processing.[1]
If a spill occurs, the alkylating nature of the chloroacetamide can be neutralized using a nucleophile that is more reactive than biological tissue.
-
Deactivation Solution: 10% Sodium Thiosulfate (
) in water. -
Reaction Logic: The thiosulfate anion (
) acts as a soft nucleophile, attacking the alpha-carbon and displacing the chloride ion.[1] This converts the toxic alkylator into a water-soluble, non-toxic Bunte salt.[1]-
Reaction:
[1]
-
-
Protocol:
-
Cover the spill with absorbent pads.
-
Soak pads with 10% Sodium Thiosulfate solution.
-
Allow to sit for 30 minutes to ensure complete reaction.
-
Collect pads as hazardous waste (trace chemical contamination).
-
Part 4: Disposal Decision Workflow
Figure 1: Operational decision tree for the segregation and disposal of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide waste streams.
References
-
PubChem. (n.d.).[6] N-tert-butyl-2-chloroacetamide (Related Compound Structure & Safety). National Library of Medicine.[6] Retrieved February 12, 2026, from [Link][1]
-
Chao, Q., et al. (2009).[7] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[1][7] Journal of Medicinal Chemistry.[7] Retrieved February 12, 2026, from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combi-Blocks [combi-blocks.com]
- 4. N-(3-tert-Butylisoxazol-5-yl)-2-chloroacetamide - CAS:668980-81-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. N-Butyl-2-chloroacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
